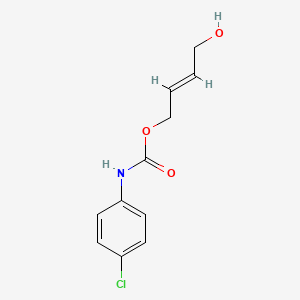

(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Environmental Impact and Degradation Processes

Chlorpropham (CIPC), a primary N-phenyl carbamate, demonstrates the environmental and health concerns associated with carbamates. Studies on CIPC have focused on its degradation rates and environmental partitioning, highlighting the variability of these processes and the need for updated analytical methods. The review by Smith and Bucher (2012) provides comprehensive insights into the degradation of CIPC through hydrolysis, biolysis, photolysis, and thermal processes, as well as its legislation and environmental impact Smith & Bucher, 2012.

Antioxidant Properties and Structural Activity Relationships

Hydroxycinnamic acids (HCAs), including compounds structurally related to "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate," have been studied for their antioxidant properties. These studies have aimed to understand the structure-activity relationships (SARs) contributing to their antioxidant activities. Razzaghi-Asl et al. (2013) discussed the significance of unsaturated bonds on the side chain of HCAs for their activity, emphasizing modifications on the aromatic ring and carboxylic function as key factors Razzaghi-Asl et al., 2013.

Analytical Techniques and Detection

The determination and analysis of compounds like "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate" have been advanced through various analytical techniques. Stegemann and Stalder (1967) reviewed methodologies for hydroxyproline analysis, relevant due to the structural similarities with carbamate compounds, providing a foundation for the analytical assessment of related chemicals Stegemann & Stalder, 1967.

Pesticide Industry Wastewater Treatment

Goodwin et al. (2018) examined treatment options for wastewater produced by the pesticide industry, which includes compounds like "(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate." The study highlighted the effectiveness of biological processes and granular activated carbon in removing various pesticides from wastewater, pointing towards sustainable treatment solutions Goodwin et al., 2018.

Safety and Hazards

properties

IUPAC Name |

[(E)-4-hydroxybut-2-enyl] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-3-5-10(6-4-9)13-11(15)16-8-2-1-7-14/h1-6,14H,7-8H2,(H,13,15)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFAGWJWYGOAQN-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC=CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)OC/C=C/CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-hydroxy-2-butenyl N-(4-chlorophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)

![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)